molecular formula C8H3FN2S B060550 4-Fluorobenzo[d]thiazole-2-carbonitrile CAS No. 169776-13-0

4-Fluorobenzo[d]thiazole-2-carbonitrile

Cat. No.: B060550
CAS No.: 169776-13-0
M. Wt: 178.19 g/mol
InChI Key: IWBFTQCPELGDKX-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that contains a benzothiazole ring substituted with a fluorine atom and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[d]thiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the intermediate 4-fluorobenzothiazole, which is then treated with cyanogen bromide to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzothiazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-Fluorobenzo[d]thiazole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluorobenzo[d]thiazole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets .

Comparison with Similar Compounds

  • 4-Fluorobenzo[d]thiazole-2-thiol
  • 4-Fluorobenzo[d]thiazole-2-amine
  • 4-Fluorobenzo[d]thiazole-2-carboxylic acid

Comparison: 4-Fluorobenzo[d]thiazole-2-carbonitrile is unique due to the presence of the cyano group, which can significantly influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different physicochemical properties and biological activities, making it a valuable scaffold for drug discovery and materials science .

Properties

IUPAC Name

4-fluoro-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2S/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBFTQCPELGDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440679
Record name 4-Fluoro-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169776-13-0
Record name 4-Fluoro-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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